molecular formula C8H16N2O4 B1146505 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 159002-17-2

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B1146505
CAS No.: 159002-17-2
M. Wt: 204.22
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Mechanism of Action

Target of Action

It’s known that boc-protected amino acids are often used in peptide synthesis , suggesting that this compound may interact with various proteins or enzymes depending on the specific context of its use.

Mode of Action

The compound acts as a protected form of the amino acid alanine . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing it from reacting until the Boc group is removed . This allows for selective reactions to occur at other sites on the molecule .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the context of its use, particularly the proteins or enzymes it is designed to interact with. As a Boc-protected amino acid, it could be incorporated into a variety of biochemical pathways involving protein synthesis or modification .

Pharmacokinetics

As a boc-protected amino acid, it’s likely that its bioavailability and pharmacokinetics would be significantly influenced by the removal of the boc group and subsequent interactions with target proteins or enzymes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins or enzymes it interacts with. In general, the use of Boc-protected amino acids like this one allows for precise control over chemical reactions, enabling the synthesis of complex molecules such as peptides .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes or catalysts can influence the stability and efficacy of this compound. For instance, the Boc group can be removed under acidic conditions, triggering the compound’s interaction with its targets .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-Dap-OH, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and its amino acid backbone, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C₈H₁₆N₂O₄
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 76387-70-7
  • Melting Point : 200-203 °C
  • Purity : ≥95% (HPLC)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to mimic natural amino acids, facilitating its incorporation into peptides and proteins, which can alter their function.

Antiviral Activity

Research has indicated that compounds containing β-amino acid moieties exhibit antiviral properties. For instance, derivatives similar to this compound have shown modest activity against neuraminidase, an enzyme critical for viral replication. In vitro studies have demonstrated an IC₅₀ of approximately 50 μM for related compounds, suggesting potential as lead compounds for further development in antiviral therapies .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory potential of β-amino acids. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in whole blood cultures stimulated with lipopolysaccharides (LPS). This suggests that this compound may also possess similar anti-inflammatory properties .

Antitumor Activity

Recent studies have explored the role of β-amino acids in cancer therapy. The compound's structural similarity to natural amino acids allows it to interfere with cancer cell metabolism and proliferation. Specifically, compounds that include a β-amino acid moiety have been found to induce multipolar mitotic spindle formation in centrosome-amplified cancer cells, leading to increased cell death .

Case Studies and Research Findings

  • Antiviral Screening : A study screened various β-amino acid derivatives for their ability to inhibit neuraminidase activity. Compounds similar to Boc-Dap-OH showed promising results with moderate inhibitory effects, indicating the need for further optimization .
  • Inflammation Models : In murine models, derivatives were tested for their ability to suppress LPS-induced TNF-α production. The results indicated significant inhibition comparable to established anti-inflammatory drugs like tacrolimus .
  • Cancer Cell Studies : Research involving DLD1 human colon cancer cells demonstrated that treatment with β-amino acid derivatives led to a notable increase in multipolar mitoses, which is associated with enhanced cell death in cancerous tissues .

Data Table of Biological Activities

Activity Type IC₅₀ / Effect Reference
Antiviral~50 μM
Anti-inflammatorySignificant inhibition of TNF-α production
AntitumorInduction of multipolar mitoses in cancer cells

Properties

IUPAC Name

3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLRVZLNABMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391184
Record name N-alpha-Boc-DL-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113625-76-6, 159002-17-2
Record name N-alpha-Boc-DL-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 1:1 dimethylformamide:water solution (170 ml) of [bis(trifluoroacetoxy)iodo]benzene (12.89 g, 32.29 mmol, 1.5 equiv) was added N-α-BOC-D-asparagine (5 g, 21.53 mmol, 1 equiv). This solution stirred at room temperature for 0.5 h before pyridine (3.4 g, 43.06 mmol, 2 equiv) was added. After 18 h the reaction was concentrated in vacuo and the residue was redissolved in water before being washed with diethyl ether (2×, 50 ml). The aqueous layer was concentrated in vacuo and the crude product was recrystallized from hot acetonitrile to give E7-1 (1.10 g, 25% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.89 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-3-benzyloxycarbonylaminopropionic acid (1.06 g) was dissolved in methanol (50 ml). 10% Palladium carbon (100 mg) was added thereto, and the mixture was stirred at room temperature for two hours under hydrogen atmosphere. The resultant mixture was filtered, and the filtrate was concentrated under reduced pressure to thereby obtain 540 mg of 3-amino-2-tert-butoxycarbonylaminopropionic acid, which was dissolved in ethanol (50 ml). Potassium carbonate (365 mg) and 2-fluoronitrobenzene (377 mg) were added thereto, and the mixture was refluxed with heat for 3 hours. The resultant mixture was concentrated under reduced pressure. Water was added to the residue, and the residue was washed with diethyl ether. 1N Hydrochloric acid was added to the aqueous layer to adjust pH to 3. The resultant mixture was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure, to thereby obtain 530 mg of the title compound.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

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